Enzymatic Hydrolysis Rate: Tertiary Alcohol Glucoside (Linalool) vs. Primary Alcohol Glucoside (Geraniol)
Linalyl β-D-glucopyranoside, carrying a tertiary alcohol aglycone, is hydrolyzed markedly more slowly by exocellular β-glucosidases from Candida molischiana and Candida wickerhamii than geranyl β-D-glucopyranoside, which bears a primary alcohol aglycone [1]. This structure-dependent rate differential means that under identical enzymatic conditions, linalool glucoside provides a more gradual and sustained release of free linalool compared to the rapid hydrolysis observed for geraniol glucoside [1].
| Evidence Dimension | Relative enzymatic hydrolysis rate (β-glucosidase, C. molischiana / C. wickerhamii) |
|---|---|
| Target Compound Data | Linalyl β-D-glucopyranoside (tertiary alcohol aglycone): slower hydrolysis rate than primary alcohol glucosides [1] |
| Comparator Or Baseline | Geranyl β-D-glucopyranoside (primary alcohol aglycone): faster hydrolysis; highest activity among monoterpenyl glucosides tested [1] |
| Quantified Difference | Directional: tertiary alcohol glucosides (linalool, α-terpineol) are more slowly hydrolyzed than primary alcohol glucosides (geraniol, nerol, citronellol) [1] |
| Conditions | In vitro enzymatic assay using purified exocellular β-glucosidases from Candida molischiana and Candida wickerhamii; aglycone released quantified by GC [1] |
Why This Matters
For formulators designing time-release aroma delivery systems, linalool glucoside's slower enzymatic hydrolysis enables prolonged fragrance longevity compared to primary alcohol glucosides, which deplete rapidly.
- [1] Gunata YZ, Bayonove CL, Cordonnier RE, Arnaud A, Galzy P. Hydrolysis of grape monoterpenyl glycosides by Candida molischiana and Candida wickerhamii β-glucosidases. Journal of the Science of Food and Agriculture, 1990, 50(4): 499–506. DOI: 10.1002/jsfa.2740500408. View Source
